tert-butyl {1-[(1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]piperidin-4-yl}carbamate
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Overview
Description
tert-Butyl {1-[(1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]piperidin-4-yl}carbamate is a complex organic compound that belongs to the class of pyrazolopyridines. . The structure of this compound includes a pyrazolo[3,4-b]pyridine core, which is a bicyclic heterocycle, and a piperidine ring, making it a unique and interesting molecule for scientific research.
Preparation Methods
The synthesis of tert-butyl {1-[(1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]piperidin-4-yl}carbamate involves several steps. One common synthetic route starts with the preparation of the pyrazolo[3,4-b]pyridine core. This can be achieved through the reaction of diphenylhydrazone with pyridine in the presence of iodine The final step is the protection of the amine group with a tert-butyl carbamate group, which is typically done using tert-butyl chloroformate in the presence of a base .
Chemical Reactions Analysis
tert-Butyl {1-[(1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]piperidin-4-yl}carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles replace leaving groups under basic conditions.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl {1-[(1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]piperidin-4-yl}carbamate involves its interaction with specific molecular targets. It is known to inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation. By binding to the kinase domain, it prevents the phosphorylation and activation of downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt .
Comparison with Similar Compounds
Similar compounds to tert-butyl {1-[(1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]piperidin-4-yl}carbamate include:
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate
- tert-Butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate
These compounds share similar structural features, such as the presence of tert-butyl and carbamate groups, but differ in their core structures and specific biological activities. The uniqueness of this compound lies in its pyrazolo[3,4-b]pyridine core, which imparts distinct biological properties and potential therapeutic applications.
Properties
Molecular Formula |
C23H33N5O3 |
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Molecular Weight |
427.5 g/mol |
IUPAC Name |
tert-butyl N-[1-(1-cyclopentyl-6-methylpyrazolo[3,4-b]pyridine-4-carbonyl)piperidin-4-yl]carbamate |
InChI |
InChI=1S/C23H33N5O3/c1-15-13-18(19-14-24-28(20(19)25-15)17-7-5-6-8-17)21(29)27-11-9-16(10-12-27)26-22(30)31-23(2,3)4/h13-14,16-17H,5-12H2,1-4H3,(H,26,30) |
InChI Key |
DXAGONWMDBUPNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=NN(C2=N1)C3CCCC3)C(=O)N4CCC(CC4)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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